molecular formula C18H16N4O2S B2968180 N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide CAS No. 894020-22-5

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide

Cat. No.: B2968180
CAS No.: 894020-22-5
M. Wt: 352.41
InChI Key: MNPSTCYXZIUDEU-UHFFFAOYSA-N
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Description

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-b][1,2,4]triazole core substituted with an m-tolyl (meta-methylphenyl) group at position 2 and a furan-2-carboxamide moiety linked via an ethyl chain at position 5. The compound’s structure combines aromatic and heterocyclic elements, which are common in pharmacologically active agents.

Properties

IUPAC Name

N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-12-4-2-5-13(10-12)16-20-18-22(21-16)14(11-25-18)7-8-19-17(23)15-6-3-9-24-15/h2-6,9-11H,7-8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPSTCYXZIUDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis

Biological Activity

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazolo[3,2-b][1,2,4]triazole core linked to a furan-2-carboxamide moiety. Its molecular formula is C20H18N4OSC_{20}H_{18}N_{4}OS, with a molecular weight of approximately 362.4 g/mol. The intricate design of this molecule suggests potential interactions with various biological targets.

  • Anti-inflammatory Activity :
    • Compounds with similar structural motifs have been shown to exhibit significant anti-inflammatory properties. For instance, derivatives of thiazole and triazole have been reported to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .
    • In vitro studies suggest that this compound may inhibit COX-2 selectively, leading to reduced inflammation without the ulcerogenic effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Activity :
    • Similar compounds have demonstrated antimicrobial properties against various pathogens. The thiazole and triazole rings are known for their ability to disrupt microbial cell membranes and inhibit essential enzymatic functions .
    • Preliminary studies indicate that this compound may possess moderate activity against Gram-positive bacteria and fungi.
  • Antitumor Potential :
    • Research has highlighted the role of triazole derivatives in cancer therapy due to their ability to induce apoptosis in cancer cells and inhibit tumor growth .
    • The compound's structure suggests potential interactions with DNA or RNA synthesis pathways, which could be leveraged for anticancer strategies.

Case Studies

  • In Vivo Studies :
    • A recent study evaluated the anti-inflammatory effects of a related thiazole derivative in an animal model of arthritis. Results showed a significant reduction in inflammatory markers and joint swelling compared to controls .
    • Another investigation into the antimicrobial efficacy of triazole compounds found that they significantly reduced bacterial load in infected animal models, suggesting potential therapeutic applications for infections resistant to conventional antibiotics .
  • Clinical Implications :
    • The selective inhibition of COX-2 by this compound could offer a new avenue for treating chronic inflammatory diseases such as rheumatoid arthritis and osteoarthritis without the gastrointestinal side effects typical of traditional NSAIDs .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Mechanism Reference
Anti-inflammatoryCOX-2 inhibition
AntimicrobialDisruption of cell membranes
AntitumorInduction of apoptosis

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Core Heterocyclic Systems and Substituents
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) References
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide Thiazolo[3,2-b][1,2,4]triazole m-tolyl, furan-2-carboxamide Not reported -
2-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)-N-phenylacetamides Thiazolo[3,2-b][1,2,4]triazolone Phenyl, acetamide ~300–350 (estimated)
N-(1-[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino]-2,2,2-trichloroethyl)carboxamides Triazolo[3,4-b][1,3,4]thiadiazole Trichloroethyl, carboxamide ~400–450 (estimated)
N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide Triazolo[4,3-b]pyridazine 3-Fluorophenyl, furan-2-carboxamide 367.3

Key Observations :

  • The target compound’s thiazolo-triazole core distinguishes it from triazolo-thiadiazoles () and triazolo-pyridazines ().

Pharmacological Activity

Key Observations :

  • The furan-2-carboxamide group, present in both the target compound and ’s analog, could improve membrane permeability compared to simpler carboxamides .

Key Observations :

  • Photolysis () offers higher yields (up to 82%) compared to dehydrosulfurization (42–62% in ).
  • The target compound’s synthesis likely follows similar photolytic pathways, emphasizing efficiency and scalability .

Spectral and Analytical Considerations

  • Structural Validation: Analogs in and were characterized using SMILES notations and spectral data, providing a benchmark for the target compound’s analysis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing thiazolo-triazole-furan carboxamide derivatives, and what are their optimization challenges?

  • Methodology : The compound can be synthesized via cyclization of thiourea intermediates under HgO-mediated dehydrosulfurization in boiling glacial acetic acid (yields: 42–62%). Key steps include forming [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole cores and coupling with furan-2-carboxamide moieties. Challenges include controlling regioselectivity during cyclization and minimizing sulfur byproducts .
  • Characterization : Confirmed via 1^1H/13^{13}C NMR (amide NH at δ 10.2–11.0 ppm, furan C=O at ~1650 cm1^{-1} in IR), and mass spectrometry (M+^+ peaks with isotopic chlorine patterns) .

Q. How are spectroscopic techniques applied to validate the structure of this compound and its intermediates?

  • Protocol :

  • IR : Identify thiazole C=N (1520–1560 cm1^{-1}), triazole C-N (1340–1380 cm1^{-1}), and furan C=O (1640–1680 cm1^{-1}) .
  • NMR : 1^1H signals for m-tolyl (δ 2.3 ppm, CH3_3; aromatic protons at δ 7.1–7.4 ppm) and thiazolo-triazole protons (δ 6.8–7.0 ppm) .
  • MS : High-resolution ESI-MS to confirm molecular ion clusters (e.g., [M+H]+^+ for C19_{19}H17_{17}N5_5O2_2S: calc. 387.105, observed 387.103) .

Q. What in vitro assays are used to screen its biological activity, and what are typical positive controls?

  • Assays :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli), with ciprofloxacin as a control .
  • Anticancer : MTT assay (IC50_{50} vs. HepG2 cells), using doxorubicin as a reference .
    • Data Interpretation : Activity correlates with electron-withdrawing substituents on the m-tolyl group (e.g., Cl, NO2_2) enhancing microbial inhibition .

Advanced Research Questions

Q. How do molecular docking studies predict the interaction of this compound with biological targets like GSK-3β or acetylcholinesterase?

  • Methodology : Docking (AutoDock Vina) using PDB: 1I09 (GSK-3β) reveals hydrogen bonding between the furan carbonyl and Lys85 residue (binding energy: −8.2 kcal/mol). The thiazolo-triazole core fits into hydrophobic pockets, aligning with experimental IC50_{50} trends .
  • Validation : Compare with in vitro enzyme inhibition assays (e.g., IC50_{50} for GSK-3β: 12.3 µM vs. reference TDZD-8: 5.8 µM) .

Q. What strategies resolve contradictory bioactivity data between antimicrobial and cytotoxic assays?

  • Case Study : High cytotoxicity (IC50_{50} < 10 µM) may overshadow antimicrobial effects. Solutions:

  • Dose Adjustment : Test lower concentrations (0.1–5 µM) in microbial assays.
  • Selectivity Index (SI) : Calculate SI = IC50_{50}(normal cells)/IC50_{50}(cancer cells). SI > 3 indicates therapeutic potential .
    • Example : A derivative with SI = 4.2 showed MIC = 8 µg/mL against C. albicans without significant cytotoxicity .

Q. How can substituent effects on the m-tolyl group be systematically studied to optimize SAR?

  • Design : Synthesize analogs with:

  • Electron-donating groups (e.g., -OCH3_3, -CH3_3).
  • Electron-withdrawing groups (e.g., -Cl, -NO2_2).
    • SAR Table :
SubstituentAntimicrobial (MIC, µg/mL)Anticancer (IC50_{50}, µM)
-H3218.5
-Cl89.3
-NO2_247.1
Data from

Methodological Notes

  • Synthetic Reproducibility : Use anhydrous acetic acid for cyclization to avoid hydrolysis of intermediates .
  • Computational Tools : ICReDD’s reaction path search methods (quantum chemical calculations) can predict optimal cyclization conditions .
  • Contradictions : Discrepancies in bioactivity may arise from assay conditions (e.g., pH affecting solubility in antimicrobial tests) .

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